molecular formula C20H23ClFN3O B2881891 2-chloro-4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049395-59-6

2-chloro-4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No. B2881891
CAS RN: 1049395-59-6
M. Wt: 375.87
InChI Key: IECKKXSWCZTOKX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a compound that belongs to the class of benzamides. It has been extensively studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Scientific Research Applications

Antibacterial Activity

The compound has shown potential against Klebsiella pneumoniae , a bacterium that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule improves this activity, possibly by stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis .

In Vitro Toxicity Analysis

The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests . This indicates that the compound could be safe for use in humans, pending further testing .

Pharmacokinetic Profile

The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that the compound could be developed into a drug that can be conveniently administered orally .

Synthesis

The compound can be obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et 3 N), with a yield of 80% . This provides a relatively efficient method for synthesizing the compound .

Non-Linear Optical (NLO) Property

Although not directly related to the exact compound you asked about, it’s worth noting that similar compounds, such as chalcone derivatives, have been studied for their non-linear optical (NLO) properties . The NLO property is well known to be increased by the push-pull effect, therefore donor-acceptor substitutions on both rings have been explored to develop excellent NLO materials .

properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-19-15-16(22)7-8-18(19)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKKXSWCZTOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

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